molecular formula C21H14BrN3O B14972140 N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14972140
M. Wt: 404.3 g/mol
InChI Key: ZRUWASCPSJADRZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Coupling with Pyridine: The pyridine moiety can be introduced through a Suzuki coupling reaction, using a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be explored for similar activities, given its structural features.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a therapeutic agent. Quinoline derivatives have been known to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of materials with specific electronic or optical properties. They might also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the bromophenyl and pyridinyl groups, potentially altering its biological activity.

    N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and interactions.

    N-(4-bromophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: The position of the pyridine nitrogen is different, which could influence its binding properties and biological effects.

Uniqueness

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom and the pyridinyl group can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H14BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26)

InChI Key

ZRUWASCPSJADRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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